molecular formula C14H15N3NaO3S B1676470 Methyl orange CAS No. 547-58-0

Methyl orange

Cat. No.: B1676470
CAS No.: 547-58-0
M. Wt: 328.34 g/mol
InChI Key: LOJHDGOZROMANL-UHFFFAOYSA-N
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Description

Methyl orange is a pH indicator frequently used in titration due to its clear and distinct color variance at different pH values. It is an azo dye, which means it contains the functional group -N=N- as part of its structure. This compound shows a red color in acidic medium and a yellow color in basic medium. This property makes it particularly useful in determining the endpoint of titrations involving strong acids and weak bases .

Mechanism of Action

Target of Action

Methyl orange, a pH indicator frequently used in titration, primarily targets the hydrogen ions (H+) in a solution . Its role is to signal changes in the hydrogen ion concentration, which corresponds to the pH of the solution .

Mode of Action

This compound interacts with its targets (hydrogen ions) by changing its structural form depending on the hydrogen ion concentration in a solution . In an acidic medium, this compound is red, and in a basic medium, it is yellow . This color change occurs because the protons in the acidic solution react with the N=N bond of the molecule, protonating one of them and changing the visible light absorption of the molecule to reflect more red light than orange/yellow .

Biochemical Pathways

It plays a crucial role in the titration process, which is a method used in chemistry to determine the concentration of a certain chemical (acid or base) in a solution . The color change of this compound during titration provides a visual representation of the pH level of the solution, indicating the endpoint of the titration .

Result of Action

The result of this compound’s action is a visible color change that indicates the pH of the solution . In an acidic medium (pH less than 3.1), this compound appears red. In a basic or alkaline medium (pH greater than 4.4), it appears yellow . This color change allows scientists to determine the acidity or alkalinity of a solution quickly and accurately.

Action Environment

The action of this compound is influenced by the pH of the environment. Its color change is most distinct in an aqueous acidic solution . The presence of much water can cause the red color of a faintly acid solution of this compound to become yellow, probably due to hydrolytic dissociation . Therefore, the concentration of the solution, the presence of other ions, and the temperature can all affect the stability and efficacy of this compound as a pH indicator .

Biochemical Analysis

Biochemical Properties

Methyl orange plays a significant role in biochemical reactions, particularly as an indicator in acid-base titrations. It interacts with hydrogen ions (H⁺) in acidic solutions, leading to a red coloration, and with hydroxide ions (OH⁻) in alkaline solutions, resulting in a yellow coloration . The interaction of this compound with these ions is crucial for its function as a pH indicator. Additionally, this compound can interact with proteins and enzymes, altering their activity and stability. For example, it has been observed to bind to certain enzymes, potentially inhibiting their activity .

Cellular Effects

This compound can influence various cellular processes. In certain cell types, it has been shown to affect cell signaling pathways and gene expression. For instance, exposure to this compound can lead to changes in the expression of genes involved in stress responses and metabolic pathways . Additionally, this compound can impact cellular metabolism by interacting with key metabolic enzymes, potentially leading to altered metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, altering their structure and function. For example, this compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH, temperature, and light exposure. Over time, this compound can degrade, leading to a loss of its indicator properties . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can lead to adverse effects on organ function and overall health in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its degradation and detoxification. Enzymes such as cytochrome P450 oxidases and reductases play a role in the metabolism of this compound, leading to the formation of intermediate metabolites . These metabolites can further interact with cellular components, potentially affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its potential impact on cellular metabolism and overall biochemical homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The distribution of this compound within cells can influence its localization and accumulation, affecting its activity and function. For example, this compound may accumulate in specific organelles, such as lysosomes, where it can exert its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, this compound can be found in the cytoplasm and other organelles, where it can impact various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl orange is synthesized through a diazonium coupling reaction. The process begins with the diazotization of sulfanilic acid. Sulfanilic acid is dissolved in a solution of sodium carbonate and then treated with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This diazonium salt is then coupled with N,N-dimethylaniline to produce this compound .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through recrystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Methyl orange undergoes several types of chemical reactions, including:

    Acid-Base Reactions: this compound changes color depending on the pH of the solution. .

    Reduction Reactions: this compound can be reduced to form colorless compounds.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenolphthalein
  • Bromothymol Blue
  • Methyl Red

Properties

CAS No.

547-58-0

Molecular Formula

C14H15N3NaO3S

Molecular Weight

328.34 g/mol

IUPAC Name

sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C14H15N3O3S.Na/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20;/h3-10H,1-2H3,(H,18,19,20);

InChI Key

LOJHDGOZROMANL-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O.[Na]

Appearance

Solid powder

Color/Form

ORANGE-YELLOW POWDER OR CRYSTALLINE SCALES

melting_point

>300 °C

547-58-0

physical_description

4-dimethylaminoazobenzene-4-sulfonic acid, sodium salt is an orange powder. (NTP, 1992)
Orange powder, insoluble in water;  [CAMEO]

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

502-02-3 (Parent)

shelf_life

>2 years if stored properly

solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
SOL IN 500 PARTS WATER;  MORE SOL IN HOT WATER
PRACTICALLY INSOL IN ALC
INSOL IN ETHER;  SLIGHTLY SOL IN PYRIMIDINE
20 mg/ml in 2-methoxyethanol;  0.3 mg/ml in ethanol
In water= 200 mg/l at 25 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. 13025
C.I. Acid Orange 52
C.I. Acid Orange-52
C.I.-13025
Gold Orange
helianthine
methyl orange
methyl orange, 35S-labeled
methyl orange, sodium salt
p(((p-dimethylamino)phenyl)azo)benzenesulfonic acid sodium salt
Tropaeolin D

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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